molecular formula C19H25N5O4S3 B2561809 N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 868976-93-6

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2561809
CAS No.: 868976-93-6
M. Wt: 483.62
InChI Key: UPMGOKHJSKPWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, sulfamoyl group, and cyclohexylamino group would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring might undergo reactions with electrophiles, while the sulfamoyl group could potentially be hydrolyzed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group might increase its water solubility, while the cyclohexylamino group could contribute to its lipophilicity .

Scientific Research Applications

Antibacterial Properties

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide and its analogs have been explored for their antibacterial properties. Palkar et al. (2017) synthesized similar analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxicity against mammalian cells, suggesting potential for safe antibacterial applications (Palkar et al., 2017).

Corrosion Inhibition

Compounds structurally related to this compound have been studied for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives and found them to be effective corrosion inhibitors for steel in acidic solutions, demonstrating the potential of similar compounds in industrial applications (Hu et al., 2016).

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives, which are structurally similar to the compound , have been extensively researched. For example, Burghate et al. (2007) synthesized benzylidene hydrazino thiadiazoles with notable activity against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Burghate et al., 2007).

Anticancer Potential

Some derivatives of thiadiazole, structurally related to this compound, have been explored for their anticancer properties. Tiwari et al. (2017) reported on Schiff’s bases containing a thiadiazole scaffold showing promising anticancer activity against various human cancer cell lines, highlighting the potential application of such compounds in cancer research (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with a sulfamoyl group act as inhibitors of enzymes, but without specific information, it’s difficult to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S3/c1-24(2)31(27,28)15-10-8-13(9-11-15)17(26)21-18-22-23-19(30-18)29-12-16(25)20-14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMGOKHJSKPWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.